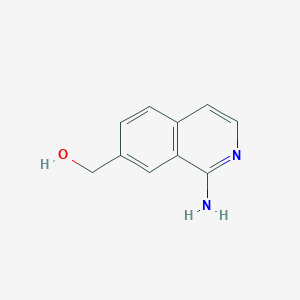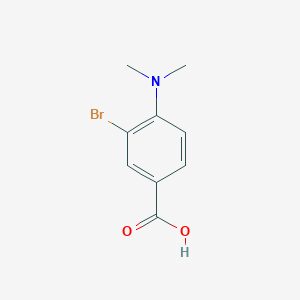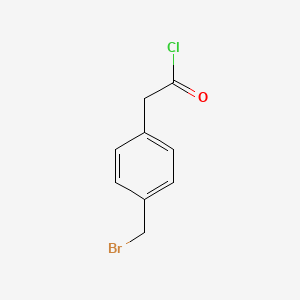
6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves dynamic kinetic resolution and targeted synthesis approaches. For instance, the first synthesis of both enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid was achieved through dynamic kinetic resolution using CAL-B- or subtilisin Carlsberg-catalyzed enantioselective hydrolysis, resulting in high enantiopurity and good yields . Another study describes the synthesis of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid alkylamides, which involved bromination and did not result in halocyclization . These methods could potentially be adapted for the synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide hydroiodide.
Molecular Structure Analysis
The molecular structure of compounds in the 3,4-dihydroisoquinoline family is characterized by the presence of a tetrahydroisoquinoline core, which can be modified with various functional groups to yield derivatives with different properties. The studies provided do not directly analyze the molecular structure of 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide hydroiodide, but they do discuss the structural features of closely related compounds, such as the presence of methoxy groups and carboxylic acid derivatives .
Chemical Reactions Analysis
The chemical reactivity of 3,4-dihydroisoquinoline derivatives is highlighted in several studies. For example, 6,7-dimethoxy-3,4-dihydroisoquinolin-1-ylacetonitrile reacts with acyl iso(thio)cyanates to yield fused oxo- and thioxodihydropyrimidoisoquinolines . Additionally, the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with various electron-deficient olefins leads to cycloadducts with high regio- and stereoselectivity . These reactions demonstrate the potential for 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives to participate in a variety of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,4-dihydroisoquinoline derivatives are influenced by their molecular structure. For instance, the hydrochlorides of certain derivatives exhibit good solubility in water, which is an important consideration for pharmacological applications . The presence of methoxy groups and other substituents can also affect properties such as melting point, solubility, and stability. While the specific properties of 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide hydroiodide are not detailed in the provided papers, the properties of related compounds can provide a basis for predicting its behavior .
Wissenschaftliche Forschungsanwendungen
Antioxidant Applications
- Ethoxyquin and Its Analogues : A study focused on the antioxidant ethoxyquin and its analogues for the protection of polyunsaturated fatty acids in fish meal. It was found that certain analogues, including hydroquin, are effective antioxidants that could compete with ethoxyquin in terms of efficacy and price. The study also highlighted the transformation of ethoxyquin into potent antioxidant oxidation products during the storage of fish meal, contributing to its strong antioxidant properties (de Koning, 2002).
Organic Optoelectronics
- BODIPY-based Materials : Research on BODIPY-based materials has shown their potential applications in organic light-emitting diodes (OLEDs) as ‘metal-free’ infrared emitters. The structural design and synthesis of BODIPY-based organic semiconductors have been explored for their use in OLED devices, showing significant advancements in the field of organic optoelectronics (Squeo & Pasini, 2020).
Analytical Chemistry
- Antioxidant Activity Determination : A comprehensive review of methods used in determining antioxidant activity, highlighting various chemical and electrochemical assays. This research is vital for assessing the antioxidant capacity of complex samples in fields ranging from food engineering to medicine (Munteanu & Apetrei, 2021).
Medicinal Chemistry
- 8-Hydroxyquinoline Derivatives : A review on 8-hydroxyquinoline and its derivatives showcased their significant biological activities and potential as drug molecules for treating various life-threatening diseases. The metal chelation properties of these compounds are particularly highlighted for their therapeutic potential (Gupta, Luxami, & Paul, 2021).
Environmental Science
- Treatment of Organic Pollutants : A review on the use of redox mediators in conjunction with oxidoreductive enzymes for the degradation of organic pollutants in wastewater. This enzymatic approach has shown promise in improving the efficiency of degradation for various recalcitrant compounds (Husain & Husain, 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide;hydroiodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2.HI/c1-16-10-5-8-3-4-15(12(13)14)7-9(8)6-11(10)17-2;/h5-6H,3-4,7H2,1-2H3,(H3,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYORILRUASVSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=N)N)OC.I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18IN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594679 |
Source


|
| Record name | 6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide hydroiodide | |
CAS RN |
849776-51-8 |
Source


|
| Record name | 6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Cyclopropylmethyl)amino]propanenitrile](/img/structure/B1288021.png)










